molecular formula C15H24N2O17P2 B13734054 Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]

Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]

Cat. No.: B13734054
M. Wt: 568.31 g/mol
InChI Key: HSCJRCZFDFQWRP-OIHLOLFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoconjugates. It serves as a donor substrate for galactosyltransferases, which are enzymes involved in the transfer of galactose to various acceptor molecules. This compound is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates that are vital for cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of galactosyltransferases to transfer galactose from uridine diphosphate-galactose to an acceptor molecule. The chemical synthesis involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection .

Industrial Production Methods

Industrial production of uridine 5’-diphospho-galactose-[galactose-1-3H(N)] typically involves fermentation processes using genetically engineered microorganisms. Recombinant Escherichia coli and Corynebacterium ammoniagenes are commonly used to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include galactosyltransferases, uridine diphosphate-glucose, and various acceptor molecules. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products

The major products formed from these reactions include glycoproteins, glycolipids, and other glycoconjugates that are essential for cellular functions .

Scientific Research Applications

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] has numerous scientific research applications, including:

    Chemistry: Used as a substrate in the study of galactosyltransferase enzymes and glycosylation processes.

    Biology: Essential for the biosynthesis of glycoconjugates, which are crucial for cell signaling, adhesion, and immune response.

    Medicine: Investigated for its role in various diseases, including cancer and genetic disorders related to glycosylation defects.

    Industry: Used in the production of glycoproteins and glycolipids for pharmaceuticals and biotechnology

Mechanism of Action

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer galactose from uridine diphosphate-galactose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cellular functions such as signaling, adhesion, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Uridine diphosphate-glucose: Another nucleotide sugar involved in glycosylation processes.

    Uridine diphosphate-N-acetylglucosamine: Used in the biosynthesis of glycosaminoglycans and glycoproteins.

    Uridine diphosphate-N-acetylgalactosamine: Involved in the synthesis of O-linked oligosaccharides

Uniqueness

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is unique due to its specific role in the transfer of galactose to acceptor molecules, which is essential for the formation of various glycoconjugates. Its ability to undergo epimerization to uridine diphosphate-glucose also highlights its versatility in carbohydrate metabolism .

Properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

568.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T

InChI Key

HSCJRCZFDFQWRP-OIHLOLFBSA-N

Isomeric SMILES

[3H][C@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.